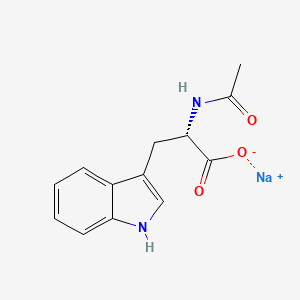

N-Acetyl-L-tryptophan sodium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

62208-95-1 |

|---|---|

Molecular Formula |

C13H13N2NaO3 |

Molecular Weight |

268.24 g/mol |

IUPAC Name |

sodium;(2S)-2-acetamido-3-(1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C13H14N2O3.Na/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1/t12-;/m0./s1 |

InChI Key |

UQSHZBSQKMVQBS-YDALLXLXSA-M |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-].[Na+] |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for N Acetyl L Tryptophan and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides robust and versatile routes to N-Acetyl-L-tryptophan and its analogs. These methods often involve the direct modification of L-tryptophan or the construction of the molecule through multi-step reaction sequences.

The most direct method for synthesizing N-Acetyl-L-tryptophan is the acetylation of the primary amine of L-tryptophan. This reaction typically involves treating L-tryptophan with an acetylating agent, most commonly acetic anhydride (B1165640). The reaction conditions can be varied to influence the yield and the stereochemical outcome.

One common approach involves the reaction of L-tryptophan with acetic anhydride in an aqueous alkaline solution. google.com For instance, using an alkali metal hydroxide (B78521) like sodium hydroxide or potassium hydroxide maintains a high pH (≥11), which facilitates the acetylation process. google.com This method can also be designed to control the formation of by-products and improve the reaction rate. google.com Another variation employs a base such as pyridine (B92270) in anhydrous conditions to facilitate the reaction between L-tryptophan and acetic anhydride.

A patented method describes a process where L-tryptophan is reacted with acetic anhydride in an aqueous solution containing a substantially equimolar amount of an alkali metal hydroxide relative to the L-tryptophan. google.com The intermittent or continuous addition of acetic anhydride while maintaining a pH of 11 or higher is crucial for achieving high acetylation selectivity and yield. google.com

Table 1: Comparative Results of L-Tryptophan Acetylation

| Method | Reagents | Key Conditions | Acetylation Selectivity | Reference |

|---|---|---|---|---|

| Patented High-pH Method | L-tryptophan, Acetic Anhydride, NaOH | pH ≥ 11, controlled addition of acetic anhydride | 100% | google.com |

| Comparative Example | L-tryptophan, Acetic Anhydride, NaOH | Molar ratio of NaOH to L-tryptophan > 2, reaction at 40°C | 80% | google.com |

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to synthesizing complex molecules like N-acetyl-DL-tryptophan in a single pot, which reduces waste and improves process efficiency. A method has been developed for the preparation of N-acetyl-DL-tryptophan starting from indolemethylenehydantoin. google.comgoogle.com

This process involves a three-step cascade reaction:

Hydrogenation: Indolemethylenehydantoin is hydrogenated using a catalyst such as Raney-Ni in a sodium hydroxide solution under pressure. google.com

Hydrolysis: The resulting intermediate undergoes hydrolysis at an elevated temperature. google.com

Acetylation: The final step is acetylation, where acetic anhydride is added to the reaction mixture, followed by pH adjustment to precipitate the final product, N-acetyl-DL-tryptophan. google.com

Table 2: Example of Cascade Reaction for N-acetyl-DL-tryptophan Synthesis

| Starting Material | Reaction Steps | Catalyst | Key Conditions | Average Yield | Reference |

|---|

The synthesis of the racemic mixture, N-acetyl-DL-tryptophan, is often a key objective, particularly as an intermediate for subsequent resolutions to obtain pure enantiomers. ontosight.aibiosynth.comthermofisher.com Many chemical synthesis routes inherently produce the DL-form, or can be modified to include a racemization step.

One patented method specifically focuses on producing N-acetyl-DL-tryptophan from L-tryptophan. google.com The process begins with the acetylation of L-tryptophan in an alkaline aqueous solution to form N-acetyl-L-tryptophan. Subsequently, the solution is heated with an excess of acetic anhydride, which induces racemization, converting the L-enantiomer into the DL-racemic mixture. google.com This process is advantageous as it suppresses the formation of impurities and results in a high-quality, high-yield product. google.com

Another approach involves the reaction of indoles with L-serine in a mixture of acetic acid and acetic anhydride, which produces racemic Nα-acetyl tryptophan derivatives. cam.ac.uk Diastereomeric resolution is another technique employed, where a racemic mixture like rac-N-acetyl tryptophan is reacted with a chiral resolving agent to form diastereomeric salts that can be separated. d-nb.info

Enzymatic Synthesis and Biocatalysis

Enzymatic methods offer high specificity and milder reaction conditions compared to chemical synthesis, making them an attractive green alternative for producing N-Acetyl-L-tryptophan and its derivatives. nih.gov

Acylases are a key class of enzymes used in this context. The "Acylase Process" is a well-established industrial method for the kinetic resolution of racemic mixtures of N-acetyl-amino acids. frontiersin.org In this process, an L-stereospecific acylase selectively hydrolyzes the N-acetyl group from the L-enantiomer in a racemic N-acetyl-DL-tryptophan mixture, leaving the unreacted N-acetyl-D-tryptophan. cam.ac.ukfrontiersin.orgrsc.org The resulting L-tryptophan and N-acetyl-D-tryptophan can then be separated.

Researchers have also explored the synthetic potential of aminoacylases to produce N-acyl-amino acids. nih.govscispace.comnih.gov For instance, acylase I has been used to catalyze the synthesis of N-lauroyl-L-amino acids, including N-lauroyl-L-tryptophan, from lauric acid and the corresponding amino acid in a glycerol-water system. scispace.com

Furthermore, novel enzymatic activities are being discovered. A single-module nonribosomal peptide synthetase (NRPS) from a fungus, named IvoA, has been shown to catalyze the ATP-dependent stereoinversion of L-tryptophan to D-tryptophan. nih.govgoogle.com This discovery opens up biocatalytic routes to access the D-enantiomer.

Synthesis of N-Acetyl-L-tryptophan Derivatives for Research

The synthesis of specific N-Acetyl-L-tryptophan derivatives is essential for various research applications, including drug discovery and biochemical studies. ontosight.ainih.govmedchemexpress.com

One area of focus has been the synthesis of C4-substituted tryptophan derivatives. A modular approach allows for the direct functionalization of a readily available N-acetyl 4-boronate tryptophan methyl ester via transition metal-catalyzed cross-coupling reactions. researchgate.net This method enables the rapid synthesis of a variety of derivatives, including C4-aryl, C4-alkyl, and C4-cyano tryptophans. researchgate.net

For the development of neurokinin-1 (NK1) receptor antagonists, derivatives of N-acetyl-L-tryptophan have been synthesized and evaluated. nih.gov Starting from the 3,5-bis(trifluoromethyl)benzyl ester of N-acetyl-L-tryptophan, researchers developed a range of derivatives, optimizing affinity and aqueous solubility for potential therapeutic use. nih.gov

Another example is the chemical synthesis of N-acetyl-tryptophan glucoside, a compound previously isolated from bacteria and investigated for its potential to protect cells against gamma-ray irradiation. thapar.edu The synthesis starts from L-tryptophan and involves a condensation reaction to attach the glucose moiety. thapar.edu Additionally, methyl N-acetyl-L-tryptophanate serves as a key intermediate in the synthesis of various bioactive derivatives.

Table 3: Mentioned Chemical Compounds | Compound Name | | | :--- | | N-Acetyl-L-tryptophan | | N-Acetyl-L-tryptophan sodium | | L-Tryptophan | | Acetic anhydride | | Sodium hydroxide | | Potassium hydroxide | | Pyridine | | N-acetyl-DL-tryptophan | | Indolemethylenehydantoin | | Raney-Ni | | L-Serine | | Acetic acid | | N-acetyl-D-tryptophan | | Lauric acid | | N-lauroyl-L-tryptophan | | D-Tryptophan | | N-acetyl 4-boronate tryptophan methyl ester | | 3,5-bis(trifluoromethyl)benzyl ester of N-acetyl-L-tryptophan | | N-acetyl-tryptophan glucoside | | Methyl N-acetyl-L-tryptophanate |

Advanced Analytical Characterization Techniques for N Acetyl L Tryptophan

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for separating N-Acetyl-L-tryptophan from complex matrices, such as protein solutions, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) and, more specifically, Reversed-Phase HPLC (RP-HPLC) are the most prevalent methods for the analysis of N-Acetyl-L-tryptophan. These techniques offer high resolution, sensitivity, and accuracy for both qualitative and quantitative assessments.

In RP-HPLC, a non-polar stationary phase, typically a C18 (ODS) or C8 column, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By manipulating the composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), the retention and elution of N-Acetyl-L-tryptophan and its related compounds can be precisely controlled.

Several studies have detailed reliable RP-HPLC methods for the determination of N-Acetyl-L-tryptophan in pharmaceutical preparations, such as human albumin solutions. For instance, a method utilizing an Accucore XL-C18 column with a gradient elution of acetonitrile and a phosphate (B84403) buffer (pH 2.3) has been successfully developed. Detection is commonly performed using UV adsorption, with wavelengths at 220 nm or 280 nm being effective due to the indole (B1671886) moiety of the tryptophan structure. Fluorescence detection can also be employed, offering enhanced sensitivity with excitation and emission wavelengths of 280 nm and 360 nm, respectively.

Method validation is a critical aspect of these analyses, ensuring the reliability of the results. Key validation parameters include linearity, limits of detection (LOD) and quantitation (LOQ), accuracy, and precision. For example, one validated method demonstrated linearity over a concentration range of 1-60 µg/mL, with an LOQ of 0.167 µg/mL and a limit of detection (LOD) of 0.050 µg/mL. The recovery of the analyte from the matrix is another important factor, with reported recoveries for N-Acetyl-L-tryptophan in human albumin being in the range of 90.5-96.8%.

| Stationary Phase | Mobile Phase | Flow Rate | Detection | Linear Range | LOQ | Reference |

|---|---|---|---|---|---|---|

| Accucore XL-C18 | Gradient of acetonitrile and phosphate buffer (pH 2.3) | 0.7 mL/min | UV at 220 nm | 1-60 µg/mL | 0.167 µg/mL | |

| Reversed-phase column | Not specified | Not specified | UV at 280 nm | Not specified | Not specified | |

| ODS C18 | 0.1 mol/L NaAc-25% methanol (pH 5.7) | 0.5 mL/min | Fluorescence (Ex: 280 nm, Em: 360 nm) | 1.0-17.0 mg/L | Not specified |

Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their size in solution. While not the primary method for quantifying N-Acetyl-L-tryptophan itself, it plays a crucial role in the analysis of N-Acetyl-L-tryptophan in protein formulations. In this context, SEC is often used as an online sample preparation technique to separate the small molecule (N-Acetyl-L-tryptophan and its degradation products) from the much larger protein molecules before further analysis by other methods like RP-HPLC-MS. This automated approach, incorporating online SEC trapping, allows for the effective removal of the protein matrix, which can interfere with the analysis of the smaller molecules of interest. This is particularly useful for monitoring the levels of N-Acetyl-L-tryptophan degradation products in concentrated protein solutions.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of amino acids and their derivatives like N-Acetyl-L-tryptophan, derivatization is required to increase their volatility and thermal stability for GC analysis. This technique is particularly useful for the determination of certain related compounds and impurities that may be present in N-Acetyl-L-tryptophan samples. For example, octanoic acid, another stabilizer sometimes used in conjunction with N-Acetyl-L-tryptophan in albumin solutions, can be determined by GC after conversion to its methyl ester. The sample preparation for this involves acidification, extraction with a non-polar solvent like hexane, and then derivatization.

For the analysis of tryptophan metabolites in biological samples, a common derivatization approach is silylation. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to derivatize the active hydrogens in the molecule, making it suitable for GC-MS analysis.

Spectroscopic Techniques for Structural Elucidation and Detection

Spectroscopic techniques are indispensable for confirming the identity of N-Acetyl-L-tryptophan, elucidating its structure, and detecting it with high specificity, especially when coupled with chromatographic separation.

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio of ions. When coupled with HPLC (HPLC-MS), it becomes a powerful tool for the identification and quantification of compounds in complex mixtures. The mass spectrum of N-Acetyl-L-tryptophan provides information about its molecular weight and isotopic distribution.

The fragmentation pattern of a molecule in the mass spectrometer is unique and can be used for its structural confirmation. For N-Acetyl-L-tryptophan, the fragmentation in positive ionization mode (ESI+) can yield characteristic fragment ions. Tandem mass spectrometry (MS/MS), often used in conjunction with HPLC (HPLC-MS/MS), provides even greater specificity and is invaluable for the structural elucidation of unknown degradation products. In HPLC-MS/MS, a specific precursor ion is selected and fragmented to produce product ions, and this transition is monitored for quantification (Multiple Reaction Monitoring, MRM). This technique has been successfully applied to develop and validate fully automated methods for the quantitative analysis of N-Acetyl-L-tryptophan degradation products in concentrated albumin solutions, achieving a limit of quantitation as low as 20 ng/mL.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C13H14N2O3 | |

| Molecular Weight | 246.26 g/mol | |

| Ionization Mode | Positive (ESI+) | |

| Precursor Ion [M+H]+ | 247.10 | Calculated |

| Notable Fragment Ions (Positive Mode) | 130.06 (Indole moiety) | Calculated |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of the atoms within the N-Acetyl-L-tryptophan molecule.

The ¹H NMR spectrum of N-Acetyl-L-tryptophan shows distinct signals for each proton, and their chemical shifts, splitting patterns (multiplicity), and integration values are used to assign them to specific positions in the structure. For instance, the protons of the indole ring, the alpha- and beta-protons of the amino acid backbone, and the protons of the acetyl group all have characteristic chemical shifts. NMR studies have also been used to investigate the interaction between N-Acetyl-L-tryptophan and proteins like α-chymotrypsin, where changes in chemical shifts and line-broadening effects provide insights into the binding at the active site of the enzyme.

UV Spectrophotometry

UV spectrophotometry is a valuable technique for the quantitative analysis of N-Acetyl-L-tryptophan, owing to the ultraviolet light-absorbing properties of its indole ring. The aromatic nature of the tryptophan moiety results in a characteristic absorption spectrum in the UV range.

The primary absorption maximum for tryptophan-containing compounds is typically observed around 280 nm. iosrjournals.org For N-acetyl-L-tryptophanamide, a closely related compound, absorption peaks are found near 280 nm and 288 nm. caltech.edu The molar extinction coefficient of tryptophan at 280 nm is approximately 5600 L mol⁻¹cm⁻¹. iosrjournals.org N-Acetyl-L-tryptophan exhibits a similar absorption profile, making UV spectrophotometry a straightforward method for its quantification in solutions. The technique's utility is further enhanced when coupled with separation methods like liquid chromatography.

| Compound | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) at 280 nm | Reference |

|---|---|---|---|

| Tryptophan | ~280 nm | 5600 L mol⁻¹cm⁻¹ | iosrjournals.org |

| N-acetyl-L-tryptophanamide | ~280 nm and 288 nm | Not Specified | caltech.edu |

Characterization of Degradation Products

N-Acetyl-L-tryptophan is susceptible to degradation under various stress conditions, including oxidation, heat, and light. Identifying the resulting degradation products is essential for understanding its stability profile.

Oxidative Degradation Products

Oxidative stress is a significant factor in the degradation of N-Acetyl-L-tryptophan. Research has identified several major oxidative degradation products through techniques such as mass spectrometry. researchgate.net

Key oxidative degradants include kynurenine (B1673888) (Kyn), N-formylkynurenine (NFK), and hydroxytryptophan (OH-Trp). researchgate.net In concentrated human serum albumin solutions, two other specific degradation products have been identified: 1-acetyl-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid and 1-acetyl-3a,8a-dihydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid. nih.gov These products are formed through the oxidation of the indole ring.

| Degradation Product | Method of Identification | Key Findings | Reference |

|---|---|---|---|

| Kynurenine (Kyn) | Mass Spectrometry | Identified as a major oxidation product. | researchgate.net |

| N-formylkynurenine (NFK) | Mass Spectrometry | Identified as a major oxidation product. | researchgate.net |

| Hydroxytryptophan (OH-Trp) | Mass Spectrometry | Identified as a major oxidation product. | researchgate.net |

| 1-acetyl-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid | HPLC-MS | Observed in concentrated albumin solutions. | nih.gov |

| 1-acetyl-3a,8a-dihydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid | HPLC-MS | Observed in concentrated albumin solutions. | nih.gov |

Thermal Degradation Products

Exposure to elevated temperatures can also lead to the degradation of N-Acetyl-L-tryptophan. Studies have shown that the degradation products formed under thermal stress are often similar to those produced by oxidative stress. nih.gov

Forced degradation studies have revealed that the degradants of N-Acetyl-L-tryptophan are largely conserved between oxidative and thermal stress conditions. nih.gov One notable thermal degradation product was identified in a heat-stressed monoclonal antibody sample containing N-Acetyl-L-tryptophan as a stabilizer. This product exhibited a distinct absorption band with a maximum absorbance at 335 nm and corresponded to a mass decrease of 2 Daltons, which was responsible for a yellow discoloration. researchgate.net

| Degradation Product Characteristic | Method of Identification | Key Findings | Reference |

|---|---|---|---|

| Mass decrease of 2 Da | Mass Spectrometry and Absorption Spectroscopy | Exhibits a distinct absorption band at λmax 335 nm, causing yellowing. | researchgate.net |

Photo-degradation Products

Exposure to light, particularly in the visible spectrum, can induce the degradation of tryptophan derivatives. While specific studies on N-Acetyl-L-tryptophan sodium are limited, research on the model compound N-acetyl-l-tryptophan amide (NATA) provides valuable insights into the potential photo-degradation pathways.

The photo-degradation of NATA when exposed to visible light results in a chromophoric product with a characteristic absorbance maximum at approximately 450 nm. researchgate.net Analysis by mass spectrometry revealed that this product is characterized by a mass loss of 33 Da from the parent NATA molecule. researchgate.net Further analysis suggested the product may be N-(2,4-dihydrocyclopenta[b]indol-2-yl)acetamide or one of its tautomers. researchgate.net

| Degradation Product | Model Compound | Method of Identification | Key Findings | Reference |

|---|---|---|---|---|

| N-(2,4-dihydrocyclopenta[b]indol-2-yl)acetamide (or tautomer) | N-acetyl-l-tryptophan amide (NATA) | HPLC-MS/MS, NMR Spectroscopy | Characterized by a loss of 33 Da from NATA and an absorbance maximum around 450 nm. | researchgate.net |

Molecular Mechanisms of N Acetyl L Tryptophan Action

Modulation of Neurokinin-1 Receptor (NK-1R) Signaling

The Neurokinin-1 Receptor (NK-1R) is a G protein-coupled receptor that is the primary receptor for the neuropeptide Substance P. The interaction between Substance P and NK-1R is implicated in various physiological and pathological processes, including inflammation and cell death pathways.

Initial research, including molecular modeling analysis, suggested that N-Acetyl-L-tryptophan, specifically the L-isomer (L-NAT), forms a stable complex with the neurokinin-1 receptor (NK-1R) nih.govlatrobe.edu.au. This interaction was believed to function as an antagonist, thereby inhibiting the binding of Substance P (SP) nrf.com.au. The N-terminal segment of Substance P is critical for binding to its receptors mdpi.com. By occupying the receptor binding site, NK-1R antagonists can block G-protein activation, leading to a long-lasting inhibition of the receptor's activity mdpi.com.

However, more recent biochemical studies have challenged this mechanism. A 2022 study using a radioligand receptor binding assay found that N-acetyl-L-tryptophan does not display significant binding to either human or rat NK-1R at concentrations up to the millimolar range nih.gov. This finding suggests that the observed neuroprotective effects attributed to NK-1R antagonism may operate through a different, receptor-independent pathway nih.gov. Therefore, while some studies refer to L-NAT as an NK-1R antagonist, there is conflicting evidence regarding its direct binding to the receptor nrf.com.aunih.gov.

Regardless of the precise binding mechanism to NK-1R, studies have shown that L-NAT can inhibit the secretion of Substance P nih.govlatrobe.edu.au. This reduction in the availability of Substance P, a key neurotransmitter in inflammatory processes, can dampen the downstream signaling cascades that contribute to cellular damage nih.govmdpi.com. The regulation of neurotransmitter synthesis and release can be influenced by the availability of precursors; for instance, brain levels of tryptophan are a key determinant for the synthesis of the neurotransmitter serotonin (B10506) nih.gov. By modulating the cellular environment, L-NAT may indirectly affect the release of various neurotransmitters, including Substance P, contributing to its protective effects.

Regulation of Cellular Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key factor in the pathogenesis of numerous diseases nih.govlatrobe.edu.au. N-Acetyl-L-tryptophan has demonstrated a significant capacity to regulate cellular oxidative stress through direct and indirect mechanisms nih.govpeerj.com.

N-Acetyl-L-tryptophan functions as a potent scavenger of ROS peerj.com. Studies have shown that pretreatment with NAT can lead to a significant reduction in the levels of ROS and mitochondrial superoxide (B77818) in cells exposed to stressors like gamma radiation nih.govnih.govsemanticscholar.org. Tryptophan and its metabolites have been shown to possess a high scavenging ability for reactive oxygen and chlorine species nih.govepa.gov. This direct neutralization of harmful free radicals is a primary mechanism by which NAT mitigates oxidative stress nih.govsemanticscholar.org. The compound's role as an antioxidant is further supported by its use as a stabilizer that provides oxidative protection for labile tryptophan residues in monoclonal antibody formulations nih.gov.

Beyond direct scavenging, N-Acetyl-L-tryptophan protects cells by enhancing their endogenous antioxidant defense systems nih.govsemanticscholar.org. Research has demonstrated that L-NAT pretreatment in irradiated intestinal epithelial cells leads to an increase in the activity of key antioxidant enzymes nih.govsemanticscholar.orgresearchgate.net. This upregulation of the cellular antioxidant machinery provides a robust defense against oxidative damage, protecting critical components like DNA from radiation-induced harm nih.govsemanticscholar.org.

| Cell Type | Experimental Condition | Observed Protective Effect | Reference |

|---|---|---|---|

| Intestinal Epithelial Cells (IEC-6) | Pre-treatment with 0.1 µg/mL L-NAT before LD50 radiation dose | 84.36% to 87.68% cell survival | nih.gov |

| Murine Macrophage (J774A.1) | Pre-treatment with L-NAT before gamma-radiation | >80% radioprotective efficacy | nih.gov |

| Intestinal Epithelial Cells (IEC-6) | Pre-treatment with L-NAT before radiation | Enhanced activity of antioxidant enzymes (CAT, SOD, GST, GPx) | nih.govsemanticscholar.org |

Modulation of Mitochondrial Homeostasis

Mitochondria are central to cellular energy production and are also a primary source of endogenous ROS peerj.com. Mitochondrial dysfunction is a hallmark of cellular injury and many neurodegenerative diseases nih.govlatrobe.edu.au. N-Acetyl-L-tryptophan plays a crucial role in maintaining mitochondrial homeostasis, thereby preventing cell death pathways.

L-NAT has been identified as an inhibitor of mitochondrial cytochrome c release, a critical step in the intrinsic apoptotic pathway nih.govlatrobe.edu.aupeerj.com. By preventing the release of pro-apoptotic factors like cytochrome c, Smac/DIABLO, and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm, L-NAT effectively halts the activation of downstream caspases and cell death nih.govlatrobe.edu.au.

Furthermore, L-NAT contributes to the stabilization of the mitochondrial membrane potential (MMP), which is essential for proper mitochondrial function nih.govpeerj.com. In models of radiation-induced damage, NAT pretreatment was shown to significantly stabilize MMP nih.gov. In hepatic injury models, L-NAT was found to rescue mitochondrial structure, restore ATP levels, and alleviate mitochondrial dysfunction peerj.com. It also protects hepatocytes by inhibiting excessive mitophagy, the process of clearing damaged mitochondria, which can be detrimental when overactivated peerj.com.

| Mitochondrial Parameter | Effect of N-Acetyl-L-tryptophan | Reference |

|---|---|---|

| Cytochrome c Release | Inhibition | nih.govlatrobe.edu.aupeerj.com |

| Mitochondrial Membrane Potential (MMP) | Stabilization | nih.govpeerj.com |

| ATP Levels | Restoration | peerj.com |

| Mitophagy | Inhibition of excessive activation | peerj.com |

| Release of Smac/AIF | Inhibition | nih.govlatrobe.edu.au |

Inhibition of Cytochrome c Release

N-Acetyl-L-tryptophan has been identified as an inhibitor of mitochondrial cytochrome c release, a critical step in the intrinsic apoptotic pathway. nih.gov In models of amyotrophic lateral sclerosis (ALS), L-NAT has been shown to inhibit the release of cytochrome c, along with other pro-apoptotic factors like Smac/AIF, from the mitochondria into the cytoplasm. nih.gov This inhibition is a key component of its neuroprotective effects, as it prevents the activation of downstream caspases and subsequent cell death. nih.gov The ability of L-NAT to prevent the release of these mitochondrial apoptogenic factors contributes to its potential as a neuroprotective agent in neurodegenerative diseases. nih.govpeerj.com

Preservation of Mitochondrial Membrane Potential (MMP)

N-Acetyl-L-tryptophan plays a crucial role in maintaining mitochondrial integrity by preserving the mitochondrial membrane potential (MMP). Studies have demonstrated that pre-treatment with L-NAT can significantly restore mitochondrial membrane integrity in irradiated intestinal epithelial cells (IEC-6). semanticscholar.org In irradiated Neuro2a cells, ionizing radiation was shown to cause depolarization of the mitochondrial membrane potential, while pre-treatment with L-NAT helped to stabilize it. Furthermore, in the context of hepatic ischemia-reperfusion injury, L-NAT has been found to ameliorate the loss of the mitochondrial transmembrane potential (ΔΨm). nih.gov

Regulation of Mitophagy

N-Acetyl-L-tryptophan has been shown to confer protective effects by inhibiting excessive mitophagy, the selective degradation of mitochondria by autophagy. In a study on hepatic ischemia-reperfusion injury, L-NAT was found to ameliorate injury by regulating excessive mitophagy. nih.gov It was observed that L-NAT pretreatment restored changes in autophagy markers and mitochondrial function. nih.gov Specifically, L-NAT reduced the co-localization of the autophagosomal marker Beclin1 with the mitochondrial marker MitoTracker, which is indicative of decreased mitophagy. nih.gov These findings suggest that the protective effect of L-NAT on hepatocytes is closely linked to its ability to inhibit excessive mitophagy induced by injury. nih.gov

Anti-Inflammatory and Immunomodulatory Pathways

N-Acetyl-L-tryptophan demonstrates significant anti-inflammatory and immunomodulatory effects by targeting key signaling pathways and mediators of the inflammatory response.

Inhibition of Inflammatory Cytokine Expression (e.g., IL-1β, IL-6, TNF-α)

N-Acetyl-L-tryptophan has been shown to effectively inhibit the expression of several pro-inflammatory cytokines. In models of amyotrophic lateral sclerosis, L-NAT inhibits the secretion of IL-1β. nih.gov Furthermore, in the context of hepatic ischemia-reperfusion injury, L-NAT has been demonstrated to decrease the expression and secretion of IL-1β. nih.gov Studies on Alzheimer's disease models have also revealed that NAT treatment leads to the downregulation of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels in the hippocampus and frontal cortex. nih.gov This broad-spectrum inhibition of key inflammatory cytokines underscores the potent anti-inflammatory capacity of N-Acetyl-L-tryptophan.

Suppression of Caspase-1 Activation

N-Acetyl-L-tryptophan has been shown to suppress the activation of caspase-1, a key enzyme in the inflammatory process that mediates the maturation of pro-inflammatory cytokines. In cellular models of amyotrophic lateral sclerosis, L-NAT was found to inhibit the activation of caspase-1. nih.gov Further research in the context of hepatic ischemia-reperfusion injury has demonstrated that L-NAT pretreatment can reduce the activation of Caspase-1. nih.gov This inhibition of caspase-1 activation is a critical mechanism through which L-NAT exerts its anti-inflammatory effects, as it directly curtails the production of mature, active inflammatory mediators. nih.govnih.gov

Modulation of TLR4/NLRP3 Signaling Pathway

N-Acetyl-L-tryptophan has been found to alleviate inflammatory injury by regulating the Toll-like receptor 4 (TLR4)/NOD-like receptor protein 3 (NLRP3) signaling pathway. In studies of hepatic ischemia-reperfusion injury, L-NAT pretreatment was shown to reverse the increased expression of NLRP3, ASC, Caspase-1, IL-1β, TLR4, and NF-κB. nih.gov These findings indicate that L-NAT alleviates this type of injury by regulating the activation of the NLRP3 inflammasome, which may be related to the TLR4/NF-κB signaling pathway. nih.gov By modulating this pathway, L-NAT can effectively dampen the inflammatory response at a crucial upstream signaling point.

Data Tables

Table 1: Effects of N-Acetyl-L-tryptophan on Molecular Markers

| Molecular Marker | Effect of N-Acetyl-L-tryptophan | Model System |

| Cytochrome c Release | Inhibition | Amyotrophic Lateral Sclerosis Models nih.gov |

| Mitochondrial Membrane Potential | Preservation/Stabilization | Irradiated Intestinal and Neuronal Cells, Hepatic Ischemia-Reperfusion semanticscholar.orgnih.govresearchgate.net |

| Mitophagy | Inhibition of Excessive Mitophagy | Hepatic Ischemia-Reperfusion Injury nih.gov |

| IL-1β | Inhibition of Secretion/Expression | Amyotrophic Lateral Sclerosis Models, Hepatic Ischemia-Reperfusion nih.govnih.gov |

| IL-6 | Downregulation | Alzheimer's Disease Models nih.gov |

| TNF-α | Downregulation | Alzheimer's Disease Models nih.gov |

| Caspase-1 Activation | Suppression/Inhibition | Amyotrophic Lateral Sclerosis Models, Hepatic Ischemia-Reperfusion nih.govnih.gov |

| TLR4/NLRP3 Signaling | Modulation/Inhibition | Hepatic Ischemia-Reperfusion Injury nih.gov |

Impact on Nuclear Factor Kappa B (NF-κB)

N-Acetyl-L-tryptophan (L-NAT) has been shown to exert significant influence over the Nuclear Factor Kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. In preclinical studies involving irradiated mice, pre-treatment with L-NAT resulted in a marked reduction in the expression of NF-κB. This downregulation of NF-κB suggests that L-NAT can inhibit radiation-induced inflammation within the gastrointestinal system. Further research in models of Alzheimer's disease demonstrated that L-NAT treatment also reduced the levels of total and phosphorylated NF-κB. nih.gov This anti-inflammatory effect is attributed to the compound's ability to modulate the NF-κB pathway, thereby controlling the transcription of various pro-inflammatory genes.

| Model System | Effect of L-NAT on NF-κB | Observed Outcome |

|---|---|---|

| Irradiated Mice | Significant reduction in NF-κB expression | Inhibition of radiation-induced inflammation |

| Alzheimer's Disease Rat Model | Reduction in total and phosphorylated NF-κB levels | Amelioration of neuroinflammation |

Influence on Apoptotic Pathways

L-NAT demonstrates a notable capacity to interfere with cellular apoptotic pathways, primarily through the inhibition of key enzymatic cascades and the stabilization of mitochondrial function. This activity is central to its neuroprotective and radioprotective properties.

A critical aspect of L-NAT's anti-apoptotic function is its ability to inhibit the activation of multiple caspases, which are cysteine proteases that execute the process of programmed cell death. Studies have consistently shown that L-NAT effectively blocks the activation of initiator caspases (caspase-1, caspase-9) and executioner caspases (caspase-3). In models of amyotrophic lateral sclerosis (ALS), L-NAT was found to inhibit the activation of caspase-1, -9, and -3. latrobe.edu.au Similarly, in studies on radiation-induced cell damage, pre-treatment with L-NAT led to the downregulation of over-expressed caspase-9.

| Caspase | Role in Apoptosis | Effect of L-NAT |

|---|---|---|

| Caspase-1 | Initiator Caspase (Inflammasome) | Inhibition of activation |

| Caspase-9 | Initiator Caspase (Intrinsic Pathway) | Inhibition/Downregulation of activation |

| Caspase-3 | Executioner Caspase | Inhibition of activation |

The intrinsic, or mitochondrial, pathway of apoptosis is a key target of L-NAT's protective mechanisms. The compound helps to maintain mitochondrial integrity and prevent the release of pro-apoptotic factors. Research indicates that L-NAT effectively inhibits the release of cytochrome c, Smac/DIABLO, and Apoptosis Inducing Factor (AIF) from the mitochondria into the cytoplasm, a critical step in the activation of the intrinsic apoptotic cascade. latrobe.edu.au Furthermore, studies have demonstrated that pre-treatment with L-NAT leads to a significant restoration of mitochondrial membrane integrity following cellular stress, such as radiation exposure. peerj.com By preventing mitochondrial dysfunction, L-NAT effectively halts the progression of apoptosis at a crucial control point. peerj.com It has also been shown to protect mitochondrial structure and function in the context of ischemia-reperfusion injury.

Other Investigated Molecular Interactions

Beyond its effects on inflammation and apoptosis, the molecular actions of L-NAT have been explored through computational studies and its influence on other signaling pathways.

To understand the interaction of L-NAT with cellular targets, molecular modeling and energy minimization analyses have been employed. These computational studies have confirmed that L-NAT can form a highly stable complex with the neurokinin-1 receptor (NK-1R). latrobe.edu.au This finding provides a structural basis for its mechanism of action, as the NK-1R is involved in inflammatory and apoptotic signaling. The stability of this interaction suggests a potent and specific engagement with this receptor, contributing to the compound's observed biological effects.

Recent investigations have revealed a connection between L-NAT and the cAMP Response Element-Binding Protein 1 (CREB1) signaling pathway, which is vital for neuronal plasticity and survival. In a rat model of Alzheimer's disease, administration of L-NAT was found to trigger the upregulation of CREB1 signaling in both the hippocampus and the frontal cortex. nih.govnih.gov This upregulation is significant as CREB1 activation is associated with improved cognitive functions and the promotion of synaptic plasticity, processes that are often impaired in neurodegenerative conditions. nih.gov This suggests that part of L-NAT's neuroprotective effect is mediated through the enhancement of this critical transcriptional pathway.

Compound Index

| Compound Name |

|---|

| N-Acetyl-L-tryptophan sodium |

| Nuclear Factor Kappa B (NF-κB) |

| Caspase-1 |

| Caspase-3 |

| Caspase-9 |

| Cytochrome c |

| Smac/DIABLO |

| Apoptosis Inducing Factor (AIF) |

| cAMP Response Element-Binding Protein 1 (CREB1) |

Interactions with Biological Macromolecules: Focus on Protein Stabilization

Role in Human Serum Albumin (HSA) Stabilization

N-Acetyl-L-tryptophan sodium is a well-established excipient used in commercial preparations of Human Serum Albumin (HSA). akronbiotech.comnih.gov It is often used in conjunction with sodium caprylate to provide comprehensive protection for the protein during manufacturing processes like pasteurization and subsequent storage. scispace.comresearchgate.net The inclusion of these stabilizers is essential for preventing protein denaturation and aggregation, which can compromise the safety and effectiveness of HSA solutions. scispace.comresearchgate.net

A primary function of this compound is to protect HSA from thermal stress. nih.gov This is particularly important during pasteurization, a viral inactivation step that involves heating albumin solutions at 60°C for 10 hours. scispace.comresearchgate.net Without stabilizers, this process leads to significant protein aggregation and the formation of a visible clot. scispace.com

This compound contributes to the thermal stability of HSA, although studies suggest its effect is less pronounced than that of sodium caprylate in preventing heat-induced aggregation. nih.govnih.gov Research on bovine serum albumin (BSA) showed that N-acetyltryptophanate increased the protein's melting temperature by 12°C at a 5 mM concentration, providing complete protection against heat stress at 60°C. researchgate.net However, comparative studies on HSA have established a clear order of stabilizer effectiveness, with the combination of sodium caprylate (CA) and N-acetyltryptophanate (AT) being highly effective. nih.gov

| Stabilizer Combination | Relative Effectiveness | Reference |

|---|---|---|

| 4 mM CA + 4 mM AT | Most Effective | nih.gov |

| 4 mM CA | Approximately equal to 4 mM CA + 4 mM AT | nih.gov |

| 8 mM AT | More effective than 2 mM CA or 4 mM AT | nih.gov |

| 2 mM CA | Less Effective | nih.gov |

| 4 mM AT | Least Effective (of the tested combinations) | nih.gov |

The D- and L-enantiomers of acetyltryptophan were found to be equally effective as thermal stabilizers for HSA. nih.gov The binding of N-acetyltryptophanate preferentially stabilizes the native conformation of the protein, which is key to preventing aggregation and maintaining its structural integrity during thermal stress.

This compound serves as a potent antioxidant, protecting proteins from oxidative damage. researchgate.netnih.govresearchgate.net Its indole (B1671886) ring structure allows it to act as a scavenger of reactive oxygen species (ROS), preventing these damaging molecules from modifying amino acid residues within the protein. This antioxidant property is a primary reason for its inclusion in biopharmaceutical formulations.

Studies comparing different stabilizers have highlighted the specific antioxidant function of N-acetyltryptophanate. While sodium caprylate is more effective against thermal stress, N-acetyltryptophanate is superior in diminishing the oxidation of HSA. nih.gov Another compound, N-acetyl-L-methionine, has been suggested to be an even more effective protectant against oxidation than N-acetyl-L-tryptophan. nih.gov

This compound interacts with HSA by binding to specific sites on the protein. It is known to bind to Sudlow site II, which is one of the principal drug-binding sites on the albumin molecule. nih.gov Studies have shown that N-acetyltryptophanate competes with sodium caprylate for a common high-affinity binding site. nih.gov In addition to this primary site, there are other binding locations on the protein with weaker binding constants. nih.gov This binding stabilizes the protein's native structure, making it more resistant to denaturation.

Stabilization of Monoclonal Antibodies and Other Therapeutic Proteins

The utility of N-Acetyl-L-tryptophan as a stabilizer extends beyond HSA to other therapeutic proteins, most notably monoclonal antibodies (mAbs). researchgate.netnih.gov Oxidation is a major degradation pathway for mAbs, particularly affecting chemically sensitive amino acid residues such as tryptophan and methionine. google.comnih.gov The inclusion of N-Acetyl-L-tryptophan in mAb formulations serves to protect these labile residues from oxidative damage. researchgate.netnih.gov

N-Acetyl-L-tryptophan acts as a sacrificial antioxidant; it is preferentially oxidized, thus preserving the integrity of the antibody. researchgate.netnih.gov Research has demonstrated that N-acetyl-DL-tryptophan is effective at protecting tryptophan residues in antibodies from stress conditions, such as exposure to the chemical oxidant AAPH. nih.gov For comprehensive protection against oxidation, it is often used in combination with L-methionine, which specifically protects methionine residues. nih.gov This combined approach ensures the stability of critical regions of the antibody, including the Complementarity-Determining Regions (CDR) and the Fc region. nih.gov

| Excipient | Target Residue Protected | Mechanism of Action | Reference |

|---|---|---|---|

| N-Acetyl-DL-tryptophan | Tryptophan | Acts as an antioxidant to reduce oxidation from AAPH stress. | nih.gov |

| L-Methionine | Methionine | Acts as an antioxidant to protect against oxidation. | nih.gov |

| N-Acetyl-DL-tryptophan + L-Methionine | Tryptophan and Methionine | Provides comprehensive protection for both susceptible residues against AAPH stress. | nih.gov |

The use of N-Acetyl-L-tryptophan as an antioxidant in liquid drug product formulations is supported by studies showing it has a lower oxidation potential and produces less peroxide upon light exposure compared to L-tryptophan itself. nih.gov This makes it a superior choice for preventing protein oxidation in pharmaceutical formulations during manufacturing, storage, and handling. nih.govgoogle.com

N Acetyl L Tryptophan in Biochemical and Metabolic Pathways

Role as an Endogenous Metabolite within Tryptophan Metabolism

N-Acetyl-L-tryptophan is an endogenous metabolite, meaning it is naturally found in biological systems as part of the broader metabolic network of the essential amino acid L-tryptophan. It is technically a biologically available, N-terminal capped form of L-tryptophan. The formation of N-acetylated amino acids can occur through the direct action of specific N-acetyltransferase enzymes or via the breakdown of larger, N-acetylated proteins by hydrolase enzymes. Over 95% of free tryptophan is typically degraded through the kynurenine (B1673888) pathway, making alternative routes such as the formation of N-Acetyl-L-tryptophan significant for metabolic diversity.

The primary and established biosynthetic pathway for serotonin (B10506) and melatonin (B1676174) begins with the essential amino acid L-tryptophan, not N-Acetyl-L-tryptophan. This multi-step enzymatic process is crucial for producing these vital neuro-hormones.

The pathway proceeds as follows:

Tryptophan to 5-Hydroxytryptophan (B29612) (5-HTP): The process is initiated by the enzyme tryptophan hydroxylase, which adds a hydroxyl group to the tryptophan molecule, forming 5-HTP. This is considered the rate-limiting step in serotonin synthesis.

5-Hydroxytryptophan to Serotonin (5-HT): Aromatic L-amino acid decarboxylase then removes a carboxyl group from 5-HTP, yielding serotonin.

Serotonin to N-acetylserotonin (NAS): Serotonin is subsequently acetylated by the enzyme aralkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin.

N-acetylserotonin to Melatonin: Finally, N-acetylserotonin is methylated by acetylserotonin O-methyltransferase to produce melatonin, which is chemically known as N-acetyl-5-methoxytryptamine.

While N-Acetyl-L-tryptophan is a metabolite of tryptophan, it is not the direct precursor in this specific pathway. Its role is situated within the larger network of tryptophan metabolism, representing one of several possible fates for this essential amino acid.

The kynurenine pathway is the principal catabolic route for L-tryptophan, accounting for approximately 95% of its degradation in the body. This pathway is critical as it reduces the amount of tryptophan available for other uses, including the synthesis of serotonin and melatonin. The formation of N-Acetyl-L-tryptophan represents a metabolic route for tryptophan that is distinct from the kynurenine pathway.

The initial and rate-limiting step of the kynurenine pathway is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). Factors such as stress and inflammation can upregulate these enzymes, shunting tryptophan metabolism towards the kynurenine pathway and away from serotonin production. This interplay highlights the metabolic branch point where tryptophan can be directed towards either kynurenine production or other metabolic fates, including the formation of N-Acetyl-L-tryptophan. The balance between these pathways is crucial for physiological homeostasis.

The gut microbiota plays a significant role in metabolizing dietary tryptophan, influencing its availability to the host. N-Acetyl-L-tryptophan has been identified as a catabolite of tryptophan that is generated by the gut microbiota. After being produced by gut microbes, these tryptophan catabolites can be absorbed through the intestinal wall and enter systemic circulation.

Research has indicated a positive correlation between the levels of N-Acetyl-L-tryptophan and the population of beneficial gut bacteria, such as Bifidobacterium spp. and Bacteroides spp. This suggests that the formation of N-Acetyl-L-tryptophan is an integral part of the complex interaction between the host and its microbiome, contributing to the pool of circulating tryptophan metabolites that can influence host physiology.

Biotransformation and Metabolic Fate in Non-Clinical Models

In non-clinical studies, N-Acetyl-L-tryptophan has demonstrated neuroprotective effects in rodent models of neurodegenerative diseases, indicating its bioavailability and biological activity following administration. These studies provide insight into its metabolic fate and biotransformation in a living system.

The degradation of N-Acetyl-L-tryptophan can occur through several pathways, particularly under conditions of chemical or physical stress. The primary degradation pathway is the hydrolysis of the amide bond, which breaks down the molecule into acetic acid and L-tryptophan.

Under forced oxidative and thermal stress conditions, N-Acetyl-L-tryptophan degrades into a variety of products. Key identified degradation products resulting from the oxidation of the tryptophan moiety include:

N-formylkynurenine (NFK)

Kynurenine (Kyn)

Hydroxytryptophan (OH-Trp)

These findings, often derived from studies where N-Acetyl-L-tryptophan is used as a stabilizer in pharmaceutical formulations, reveal its susceptibility to oxidation and the resulting chemical transformations.

| Degradation Product | Abbreviation | Formation Pathway |

|---|---|---|

| N-formylkynurenine | NFK | Oxidation of the indole (B1671886) ring |

| Kynurenine | Kyn | Oxidation of the indole ring |

| Hydroxytryptophan | OH-Trp | Hydroxylation of the indole ring |

| Acetic Acid & L-Tryptophan | - | Hydrolysis of the amide bond |

Tryptophan and its derivatives, including N-Acetyl-L-tryptophan, are particularly susceptible to modification by reactive nitrogen species (RNS), such as peroxynitrite. These reactions lead to nitrated and nitrosated products. When N-Acetyl-L-tryptophan reacts with RNS, several major products are formed.

The primary products identified are:

1-nitroso-N-acetyl-L-tryptophan: A nitrosated derivative.

1-nitro-N-acetyl-L-tryptophan: A nitrated derivative.

6-nitro-N-acetyl-L-tryptophan: Another nitrated derivative, which is notably stable under physiological conditions.

N-acetyl-N'-formyl-L-kynurenine: An oxidation product.

The specific products formed can depend on the type of RNS and the reaction conditions. For instance, certain RNS generators preferentially produce the nitroso derivative without forming nitro derivatives. The presence of bicarbonate can significantly enhance the formation of nitrated products from the reaction with peroxynitrite. These processes are significant as they represent a pathway of molecular damage that can occur during nitrosative stress.

| Product | Type of Modification | Reacting Species (Example) |

|---|---|---|

| 1-nitroso-N-acetyl-L-tryptophan | Nitrosation | Peroxynitrite, Angeli's salt |

| 1-nitro-N-acetyl-L-tryptophan | Nitration | Peroxynitrite |

| 6-nitro-N-acetyl-L-tryptophan | Nitration | Peroxynitrite |

| N-acetyl-N'-formyl-L-kynurenine | Oxidation | Peroxynitrite |

Enzymatic Interactions and Metabolism of N-Acetyl-L-tryptophan

N-Acetyl-L-tryptophan (NAT), the acetylated derivative of the essential amino acid L-tryptophan, participates in several metabolic activities governed by specific enzymatic interactions. Its metabolism is primarily characterized by the enzymatic addition or removal of its N-acetyl group, which dictates its formation and subsequent degradation. This compound can be produced through the action of N-acetyltransferases or via the breakdown of N-acetylated proteins by hydrolases. hmdb.ca

Involvement of Acyltransferases and Amidases

The synthesis and hydrolysis of N-Acetyl-L-tryptophan are mediated by two key classes of enzymes: acyltransferases and amidases.

Acyltransferases : This group of enzymes is responsible for the transfer of acyl groups. In the context of NAT, N-acetyltransferases (NATs) catalyze the addition of an acetyl group to the amino group of L-tryptophan. While specific acyltransferases responsible for the biosynthesis of N-acetyl-tryptophan have not been fully characterized, the GCN5-related N-acetyltransferase (GNAT) superfamily, with over 10,000 members, is a likely source of enzymes that catalyze the acyl-CoA-dependent production of N-acylated aromatic amino acids like NAT. nih.govfrontiersin.org

Amidases : These enzymes, specifically aminoacylases, are involved in the hydrolysis of the amide bond in N-acylated amino acids. L-aminoacylases demonstrate high stereospecificity, exclusively acting on the L-enantiomer of racemic mixtures. In the case of N-acetyl-DL-tryptophan, an L-aminoacylase will hydrolyze N-Acetyl-L-tryptophan to yield L-tryptophan and acetate, leaving the D-enantiomer untouched. This characteristic is pivotal in chemoenzymatic methods for producing optically pure L-tryptophan. google.com

| Enzyme Class | Specific Enzyme Type | Function | Reaction |

|---|---|---|---|

| Acyltransferases | N-acetyltransferases (NATs) | Biosynthesis | L-tryptophan + Acetyl-CoA → N-Acetyl-L-tryptophan + CoA |

| Amidases | L-aminoacylase | Hydrolysis/Degradation | N-Acetyl-L-tryptophan + H₂O → L-tryptophan + Acetate |

Pathways related to Melatonin Synthesis (e.g., SNAT, ASMT)

While N-Acetyl-L-tryptophan is not a direct intermediate in the primary melatonin synthesis pathway, its precursor, L-tryptophan, is the essential starting molecule for this crucial neuroendocrine process. mdpi.comnih.gov The synthesis of melatonin from L-tryptophan is a four-step enzymatic pathway primarily occurring in the pineal gland. mdpi.comnih.gov

The pathway begins with the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH). mdpi.com Subsequently, 5-HTP is decarboxylated to form serotonin (5-hydroxytryptamine) by aromatic amino acid decarboxylase. nih.gov The next two steps are central to melatonin production and involve enzymes that are functionally related to NAT's metabolism.

Serotonin N-acetyltransferase (SNAT) : Also known as arylalkylamine N-acetyltransferase (AANAT), this enzyme catalyzes the acetylation of serotonin to form N-acetylserotonin. nih.govpnas.org This step is considered the rate-limiting step in melatonin synthesis, with the enzyme's activity showing a distinct circadian rhythm. nih.govnih.gov

N-acetylserotonin O-methyltransferase (ASMT) : Also known as hydroxyindole-O-methyltransferase (HIOMT), this enzyme facilitates the final step, transferring a methyl group to N-acetylserotonin to produce melatonin (N-acetyl-5-methoxytryptamine). mdpi.comnih.gov

The relationship of N-Acetyl-L-tryptophan to this pathway is primarily through its potential to be hydrolyzed back to L-tryptophan, thereby replenishing the substrate pool for melatonin synthesis. biosynth.com

| Step | Substrate | Enzyme | Product | Location |

|---|---|---|---|---|

| 1 | L-Tryptophan | Tryptophan hydroxylase (TPH) | 5-Hydroxytryptophan (5-HTP) | Pineal Gland |

| 2 | 5-Hydroxytryptophan | Aromatic amino acid decarboxylase (AADC) | Serotonin (5-HT) | Pineal Gland |

| 3 | Serotonin | Serotonin N-acetyltransferase (SNAT/AANAT) | N-acetylserotonin (NAS) | Pineal Gland |

| 4 | N-acetylserotonin | N-acetylserotonin O-methyltransferase (ASMT/HIOMT) | Melatonin | Pineal Gland |

Interaction with Cytochrome c

N-Acetyl-L-tryptophan has been identified as a significant inhibitor of the mitochondrial apoptosis pathway through its direct interaction with cytochrome c. hmdb.camedchemexpress.com Cytochrome c is a small heme protein associated with the inner mitochondrial membrane that plays a crucial role in both cellular respiration and the initiation of apoptosis (programmed cell death). nih.gov

Under conditions of cellular stress, mitochondrial outer membrane permeabilization leads to the release of cytochrome c into the cytoplasm. nih.gov Once in the cytoplasm, cytochrome c binds to the apoptotic protease activating factor-1 (Apaf-1), triggering the formation of the apoptosome and activating a cascade of caspases (specifically caspase-9 and the executioner caspase-3) that leads to cell death. nih.gov

Research has demonstrated that N-Acetyl-L-tryptophan can prevent the release of cytochrome c from the mitochondria. medchemexpress.comnih.gov By inhibiting this critical step, NAT effectively halts the downstream activation of the apoptotic cascade. This mechanism is considered a key component of its neuroprotective properties, as observed in cellular models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). medchemexpress.comnih.govpeerj.com The L-isomer (L-NAT) is specifically effective in this role, while the D-isomer shows no protective effect. nih.gov

| Event in Apoptosis | Role of Cytochrome c | Effect of N-Acetyl-L-tryptophan | Reference |

|---|---|---|---|

| Cellular Stress | - | - | nih.gov |

| Mitochondrial Damage | Contained within mitochondria | - | nih.gov |

| Cytochrome c Release | Released into cytoplasm | Inhibits release from mitochondria | hmdb.camedchemexpress.comnih.gov |

| Apoptosome Formation | Binds to Apaf-1 | Prevents binding by blocking release | nih.gov |

| Caspase Activation | Activates Caspase-9 and Caspase-3 | Inhibits activation of Caspase-9 and -3 | medchemexpress.comnih.gov |

| Cell Death | Execution of apoptosis | Prevents/rescues neuronal cell death | nih.gov |

Application in in Vitro and Animal Models for Mechanistic Studies

In Vitro Cell Culture Models for Cellular Mechanism Elucidation

In vitro models are instrumental for dissecting the specific cellular and molecular pathways affected by N-Acetyl-L-tryptophan sodium.

N-Acetyl-L-tryptophan (L-NAT) has been investigated for its neuroprotective properties in cellular models of amyotrophic lateral sclerosis (ALS), a neurodegenerative disease marked by the progressive loss of motor neurons. nih.govlatrobe.edu.au Studies have demonstrated that L-NAT, but not its isomer N-acetyl-d-tryptophan, can rescue neuronal cells from death in these models. nih.govlatrobe.edu.aulatrobe.edu.au

Research using NSC-34 motor neuron-like cells and primary motor neurons has shown that L-NAT exerts its protective effects through several mechanisms. nih.govlatrobe.edu.au It inhibits key elements of the mitochondrial death pathway, including the release of cytochrome c, Smac/DIABLO, and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm. nih.govlatrobe.edu.au This, in turn, prevents the activation of apoptotic pathways involving caspase-1, caspase-9, and caspase-3. nih.govlatrobe.edu.au Furthermore, L-NAT has been found to inhibit the secretion of Substance P and interleukin-1β (IL-1β). nih.govlatrobe.edu.au It also addresses proteasomal dysfunction by helping to restore chymotrypsin-like, trypsin-like, and caspase-like proteasome activity. nih.govlatrobe.edu.au These findings suggest that L-NAT's neuroprotection in ALS models is linked to its ability to mitigate mitochondrial dysfunction, apoptosis, inflammation, and proteasomal impairment. nih.gov

Table 1: Research Findings in In Vitro Neurodegenerative Disease Models

| Cell Line | Model | Key Findings with N-Acetyl-L-tryptophan | Mechanistic Insights |

|---|---|---|---|

| NSC-34 motoneurons, Primary motor neurons | Amyotrophic Lateral Sclerosis (ALS) | Demonstrated neuroprotective effects, rescuing cells from death. nih.govlatrobe.edu.aulatrobe.edu.au | Inhibited release of cytochrome c/Smac/AIF; prevented activation of caspases-1, -3, and -9; inhibited secretion of Substance P and IL-1β; restored proteasome activity. nih.govlatrobe.edu.au |

The protective effects of N-Acetyl-L-tryptophan against oxidative stress and apoptosis have been evaluated in various cell types subjected to damaging stimuli like hydrogen peroxide (H2O2) and gamma radiation.

In models of radiation-induced cell death, L-NAT pretreatment has shown significant radioprotective efficacy. nih.govsemanticscholar.orgnih.gov Studies using murine macrophage J774A.1 cells demonstrated that L-NAT protects against gamma radiation-induced death by reducing oxidative stress, stabilizing mitochondrial membrane potential (MMP), and inhibiting apoptosis. nih.gov Mechanistically, L-NAT pretreatment led to a significant reduction in reactive oxygen species (ROS), xanthine (B1682287) oxidase, and mitochondrial superoxide (B77818) levels. nih.gov Concurrently, it increased the activity of antioxidant enzymes such as catalase and glutathione-s-transferase. nih.gov

Similar protective effects were observed in intestinal epithelial cells (IEC-6). semanticscholar.orgnih.gov L-NAT pretreatment provided significant protection against radiation-induced cell death by neutralizing oxidative stress, enhancing the activity of antioxidant enzymes (catalase, superoxide dismutase, glutathione (B108866) S-transferase, and glutathione peroxidase), and protecting DNA from damage. semanticscholar.orgnih.gov It also restored mitochondrial membrane integrity and inhibited apoptosis in irradiated IEC-6 cells. semanticscholar.orgnih.gov

In a model of H2O2-induced oxidative stress in Buffalo rat liver (BRL) cells, L-NAT pretreatment attenuated the cellular injuries caused by H2O2. nih.govnih.gov This protection was associated with the regulation of inflammatory and pyroptosis-related proteins. nih.govnih.gov

Table 2: Research Findings in In Vitro Oxidative Stress and Apoptosis Models

| Cell Line | Model | Key Findings with N-Acetyl-L-tryptophan | Mechanistic Insights |

|---|---|---|---|

| Murine Macrophages (J774A.1) | Gamma radiation-induced cell death | Demonstrated significant radioprotective efficacy (>80%). nih.gov | Reduced ROS, xanthine oxidase, and mitochondrial superoxide; increased catalase and glutathione-s-transferase activity; stabilized mitochondrial membrane potential; inhibited apoptosis. nih.gov |

| Intestinal Epithelial Cells (IEC-6) | Gamma radiation-induced apoptosis | Provided significant survival advantage (84-87%). semanticscholar.org | Neutralized oxidative stress; enhanced antioxidant enzymes (CAT, SOD, GST, GPx); protected DNA from damage; restored mitochondrial integrity. semanticscholar.orgnih.gov |

| Buffalo Rat Liver (BRL) cells | H2O2-induced cell damage | Attenuated cellular injuries. nih.govnih.gov | Inhibited expression of inflammatory factors (TLR4, NF-κB) and pyroptosis-related proteins (NLRP3, ASC, Caspase-1). nih.govnih.gov |

The potential of N-Acetyl-L-tryptophan to protect liver cells has been studied in in vitro models of hepatic ischemia-reperfusion injury (HIRI). nih.govpeerj.com HIRI is a condition where cellular damage occurs upon the restoration of blood flow to tissue after a period of ischemia or lack of oxygen. Using H2O2-induced damage in BRL cells to simulate HIRI, research has shown that L-NAT pretreatment can alleviate injury. nih.govpeerj.com

The protective mechanism appears to involve the modulation of inflammatory signaling pathways. nih.govresearchgate.net Studies have demonstrated that L-NAT inhibits the expression of inflammatory factors and pyroptosis-related proteins. nih.govnih.gov Specifically, it has been shown to alleviate HIRI by regulating the activation of the NLRP3 inflammasome, a process that may be linked to the Toll-Like Receptor 4 (TLR4)/NF-κB signaling pathway. nih.govnih.gov Additionally, other research indicates that L-NAT may protect hepatocytes by inhibiting the activation of excessive mitophagy, thereby improving the structure and function of mitochondria. peerj.com

Table 3: Research Findings in In Vitro Hepatocyte Protection Models

| Cell Line | Model | Key Findings with N-Acetyl-L-tryptophan | Mechanistic Insights |

|---|---|---|---|

| Buffalo Rat Liver (BRL) cells | Ischemia-Reperfusion Injury (simulated with H2O2) | Attenuated cell injury and restored cell viability. nih.govpeerj.com | Regulated activation of NLRP3 inflammasome via the TLR4/NF-κB signaling pathway; inhibited excessive mitophagy. nih.govnih.govpeerj.com |

The immunomodulatory properties of N-Acetyl-L-tryptophan have been explored, particularly in macrophages. Ionizing radiation is known to interact with the immune system, often inducing molecular damage through the generation of ROS. nih.gov In studies with murine macrophage J774A.1 cells, L-NAT demonstrated a capacity to protect these immune cells from radiation-induced death by regulating redox homeostasis and mitigating mitochondrial dysfunction. nih.gov This suggests an ability to preserve immune cell integrity in the face of significant oxidative stress.

While direct, detailed studies on the interaction between N-Acetyl-L-tryptophan and Natural Killer (NK) cells are not extensively documented in the provided sources, the interplay between macrophages and NK cells is a critical aspect of the innate immune response. nih.gov Macrophages can activate NK cells to attack tumor cells, while also employing mechanisms to protect themselves from being killed by NK cells. nih.gov Given the demonstrated effects of L-NAT on macrophage function and survival, it may indirectly influence the broader immune landscape, including NK cell activity, although further research is needed to establish this link.

Table 4: Research Findings in In Vitro Immunomodulation Studies

| Cell Type | Model/Context | Key Findings with N-Acetyl-L-tryptophan | Mechanistic Insights |

|---|---|---|---|

| Murine Macrophages (J774A.1) | Gamma radiation-induced stress | Protected macrophages from cell death. nih.gov | Reduced oxidative stress (ROS) and stabilized mitochondrial function. nih.gov |

Animal Models for Systemic Biological Effects and Pathway Investigation

Animal models are crucial for understanding the systemic effects of N-Acetyl-L-tryptophan and for investigating complex biological pathways in a whole-organism context.

The neuroprotective potential of N-Acetyl-L-tryptophan has been evaluated in rodent models of neurodegenerative diseases, including ALS and Alzheimer's disease (AD).

In a transgenic mouse model of ALS (mSOD1G93A), administration of L-NAT was shown to delay the onset of the disease, extend survival, and improve motor performance. nih.gov The protective mechanisms observed in these mice included the inhibition of mitochondrial cell death pathways, suppression of inflammation (indicated by decreased levels of GFAP and Iba1), and restoration of neurokinin-1 receptor (NK-1R) levels in the spinal cord. nih.gov

In rat models of AD and dementia, L-NAT has also shown beneficial effects. In a model where dementia was induced by aluminum chloride, L-NAT treatment significantly improved spatial memory deficits. researchgate.net This neuroprotective effect was attributed to its ability to block Substance P-mediated neuroinflammation, reduce oxidative stress, and exhibit anti-apoptotic properties. researchgate.net Another study using an AD model induced by intracerebroventricular injection of Aβ 1-42 oligomers found that L-NAT administration significantly lowered cognitive decline. nih.govnih.gov The treatment led to a downregulation of neuroinflammatory markers (TNF-α, IL-6, Substance P), a reduction in acetylcholinesterase activity and phosphorylated Tau levels, and an upregulation of CREB1 signaling, further suggesting a neuroprotective role in AD-like conditions. nih.govnih.gov

Table 5: Research Findings in Animal Models of Neurodegenerative Disease

| Animal Model | Disease | Key Findings with N-Acetyl-L-tryptophan | Mechanistic Insights |

|---|---|---|---|

| mSOD1(G93A) Transgenic Mice | Amyotrophic Lateral Sclerosis (ALS) | Delayed disease onset, extended survival, and ameliorated motor performance deterioration. nih.gov | Inhibited mitochondrial cell death pathways (reduced cytochrome c release), suppressed inflammation (decreased GFAP and Iba1), and restored NK-1R levels. nih.gov |

| Rats (Aluminum chloride-induced) | Dementia / Spatial Memory Deficit | Significantly improved spatial memory alterations. researchgate.net | Blocked Substance P-mediated neuroinflammation, reduced oxidative stress, and possessed anti-apoptotic properties. researchgate.net |

| Rats (Aβ 1-42 oligomer-induced) | Alzheimer's Disease (AD) | Lowered cognitive decline and improved performance in Morris water maze. nih.govnih.gov | Downregulated neuroinflammatory markers (TNF-α, IL-6, Substance P); reduced acetylcholinesterase activity and phosphorylated Tau levels; upregulated CREB1 signaling. nih.govnih.gov |

Ischemia-Reperfusion Injury Models (e.g., hepatic, cerebral)

This compound has been investigated for its protective effects in preclinical models of ischemia-reperfusion (I/R) injury, a condition where tissue damage occurs upon the restoration of blood flow after a period of ischemia or oxygen deprivation. Research has particularly focused on its application in hepatic and cerebral I/R injury models.

In models of hepatic ischemia-reperfusion injury (HIRI) , N-Acetyl-L-tryptophan (L-NAT) has demonstrated significant hepatoprotective effects. Studies using rat models of HIRI have shown that pretreatment with L-NAT can alleviate the morphological changes in liver cells caused by I/R, such as edema, ballooning hydropic degeneration, and membrane rupture. researchgate.net The protective mechanism is believed to be multifactorial. One key pathway involves the regulation of the TLR4/NLRP3 signaling pathway. researchgate.netpeerj.com HIRI is associated with an excessive inflammatory response, and L-NAT pretreatment has been found to inhibit the expression of inflammatory factors. researchgate.netpeerj.com Specifically, it has been shown to reverse the increased expression of NLRP3, ASC, Caspase-1, IL-1β, TLR4, and NF-κB that is typically observed after HIRI. peerj.comnih.govnih.gov

Another identified mechanism of L-NAT's hepatoprotective effect is the inhibition of excessive mitophagy. nih.gov In both in vitro and in vivo models of HIRI, L-NAT was found to restore mitochondrial function and structure, as evidenced by the rescue of ATP levels, mitochondrial DNA, and mitochondrial membrane potential. nih.gov It also decreased the expression of autophagy markers such as Beclin1 and LC3-II, suggesting that it protects hepatocytes by preventing excessive mitochondrial self-degradation. nih.gov

Regarding cerebral ischemia-reperfusion injury , research indicates that L-NAT also confers neuroprotective effects. nih.gov In a gerbil model of cerebral ischemia/hypoxia injury, treatment with L-NAT was shown to decrease the number of dead neurons. researchgate.net The mechanism of this neuroprotection involves the inhibition of apoptotic pathways, as evidenced by the reduced expression of Caspase-3 and Caspase-9. researchgate.net Previous studies have also confirmed that L-NAT can relieve the damage induced by cerebral ischemia and hypoxia in cerebral cortex neurons and hippocampal neurons. peerj.comnih.gov

Table 1: Research Findings in Ischemia-Reperfusion Injury Models

| Model System | Key Findings | Implicated Mechanisms |

|---|---|---|

| Rat Hepatic I/R | Alleviated morphological liver cell damage (e.g., edema, membrane rupture). researchgate.net | Regulation of TLR4/NLRP3 signaling pathway. researchgate.netpeerj.com |

| Inhibited the expression of inflammatory markers (NLRP3, ASC, Caspase-1, IL-1β, TLR4, NF-κB). peerj.comnih.govnih.gov | ||

| Inhibited excessive mitophagy. nih.gov | ||

| Restored mitochondrial function (ATP, mtDNA, membrane potential). nih.gov | ||

| Gerbil Cerebral Ischemia/Hypoxia | Decreased neuronal death. researchgate.net | Inhibition of Caspase-3 and Caspase-9 expression. researchgate.net |

| Neurogenic inflammation inhibition. researchgate.net |

Radioprotection Studies

This compound has been evaluated for its potential as a radioprotective agent in in vitro models. These studies suggest that it can mitigate the damaging effects of ionizing radiation on cells.

In a study using intestinal epithelial cells (IEC-6), N-acetyl L-tryptophan (L-NAT) demonstrated significant radioprotective efficacy. Pre-treatment with L-NAT was found to enhance cell survival against radiation. The underlying mechanism of this protection involves the neutralization of radiation-induced oxidative stress. L-NAT was shown to enhance the activity of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), glutathione S-transferase (GST), and glutathione peroxidase (GPx). Furthermore, it helped to protect DNA from radiation-induced damage and restore mitochondrial membrane integrity, thereby inhibiting apoptosis.

Similar protective effects were observed in a study with murine macrophage J774A.1 cells. Pretreatment with N-acetyl-l-tryptophan (NAT) demonstrated significant radioprotective efficacy by reducing oxidative stress, stabilizing mitochondrial membrane potential, and inhibiting apoptosis. These findings highlight the potential of NAT as a prospective radioprotective agent.

Table 2: Research Findings in Radioprotection Studies

| Cell Line | Key Findings | Implicated Mechanisms |

|---|---|---|

| Intestinal Epithelial Cells (IEC-6) | Enhanced cell survival against radiation. | Neutralization of oxidative stress. |

| Protected DNA from radiation-induced damage. | Enhancement of antioxidant enzymes (CAT, SOD, GST, GPx). | |

| Restored mitochondrial membrane integrity. | Inhibition of apoptosis. | |

| Murine Macrophage J774A.1 | Significant radioprotective efficacy. | Reduction of oxidative stress. |

| Stabilization of mitochondrial membrane potential. | ||

| Inhibition of apoptosis. |

Investigation of Cognitive and Motor Functions

The potential of this compound to modulate cognitive and motor functions has been explored, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD).

In a rat model where AD-like conditions were induced by intracerebroventricular injection of Aβ 1-42 oligomers, treatment with N-acetyl-L-tryptophan (NAT) was found to ameliorate cognitive decline. This was evidenced by improved performance in the Morris water maze, where NAT-treated animals exhibited shorter escape latency, increased path efficiency, and more frequent platform entries.

The neuroprotective effects of NAT in this model were associated with a reduction in neuroinflammation. Specifically, there was a downregulation of tumor necrosis factor, interleukin-6, and substance P levels in the hippocampus and frontal cortex. Additionally, NAT treatment led to reduced acetylcholinesterase activity and decreased levels of total and phosphorylated nuclear factor kappa B and Tau proteins. The study also observed an upregulation of cAMP response element-binding protein 1 (CREB1) signaling, which is crucial for learning and memory. These findings suggest that NAT has a neuroprotective role in AD-like conditions by mitigating cognitive decline and neuroinflammatory pathways.

While direct studies on the effect of N-Acetyl-L-tryptophan on motor function are limited, related research on L-tryptophan nanoparticles in an Alzheimer's model has shown improvements in motor behavior. However, further investigation is needed to specifically determine the effects of N-Acetyl-L-tryptophan on motor functions.

Table 3: Research Findings in Cognitive and Motor Function Studies

| Animal Model | Key Findings | Implicated Mechanisms |

|---|---|---|

| Rat Model of Alzheimer's Disease (Aβ 1-42 induced) | Ameliorated cognitive decline (improved performance in Morris water maze). | Downregulation of neuroinflammatory markers (TNF, IL-6, Substance P). |

| Reduced acetylcholinesterase activity. | ||

| Decreased total and phosphorylated NF-κB and Tau levels. | ||

| Upregulation of CREB1 signaling. |

Future Directions and Research Gaps in N Acetyl L Tryptophan Studies

Elucidation of Undiscovered Metabolic Fates and Intermediates

N-Acetyl-L-tryptophan is known to be a catabolite of tryptophan, generated by the gut microbiota, and can also be produced through the degradation of N-acetylated proteins. hmdb.ca Following absorption, it enters the bloodstream and is later excreted in urine. hmdb.ca However, the complete metabolic fate of NAT remains largely uncharted. While major tryptophan metabolites like kynurenine (B1673888) and indole (B1671886) acetic acid have been studied, the kinetics and full range of downstream products from NAT itself have not been thoroughly investigated. nih.gov

A significant research gap is the identification of all metabolic intermediates that arise from the breakdown of NAT. It is plausible that NAT is not merely an endpoint metabolite but a precursor to other biologically active molecules. For instance, the broader family of N-acyl aromatic amino acids (NA-ArAAs), to which NAT belongs, could function as biosynthetic intermediates for other cellular metabolites. frontiersin.org However, specific studies to determine if NAT is converted into corresponding N-acyl metabolites via known aromatic amino acid metabolism pathways are lacking. researchgate.net Future research employing advanced metabolomics and isotopic labeling techniques is necessary to trace the complete metabolic journey of NAT, identify novel intermediates, and understand their physiological relevance.

Table 1: Known and Hypothesized Metabolic Fates of N-Acetyl-L-tryptophan

| Metabolic Process | Current Understanding | Research Gaps & Future Directions |

|---|---|---|

| Origin | Produced from proteolytic degradation of N-acetylated proteins and as a catabolite of tryptophan by gut microbiota. hmdb.ca | Identification of specific microbial species and strains responsible for NAT production. |

| Primary Fate | Enters the bloodstream and is excreted in the urine. hmdb.ca | Quantification of excretion rates versus metabolic conversion. |